molecular formula C21H14ClIN2O2 B5169910 N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-iodobenzamide

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-iodobenzamide

Numéro de catalogue B5169910
Poids moléculaire: 488.7 g/mol
Clé InChI: ZGZSMQGVMOQVGX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-iodobenzamide, also known as MLN8054, is a small molecule inhibitor that has been extensively studied for its potential in cancer treatment. This compound was first synthesized in 2007 and has since been the focus of numerous scientific studies.

Mécanisme D'action

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-iodobenzamide works by selectively inhibiting Aurora A kinase. This protein is overexpressed in many types of cancer and plays a critical role in cell division. Inhibition of Aurora A kinase results in mitotic spindle defects, leading to cell cycle arrest and apoptosis. N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-iodobenzamide has been shown to be highly selective for Aurora A kinase and does not inhibit other kinases.
Biochemical and Physiological Effects:
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-iodobenzamide has been shown to have potent anti-tumor activity in preclinical studies. It has been shown to inhibit the growth of a wide range of tumor cell lines, including breast, lung, colon, and prostate cancer. N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-iodobenzamide has also been shown to be well-tolerated in animal studies, with no significant toxicity observed.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-iodobenzamide in lab experiments is its high selectivity for Aurora A kinase. This allows for more precise targeting of cancer cells, reducing the risk of off-target effects. However, one limitation of using N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-iodobenzamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Orientations Futures

Future research on N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-iodobenzamide could focus on several areas. One area of interest is the development of more potent and selective Aurora A kinase inhibitors. Another area of interest is the identification of biomarkers that can predict response to N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-iodobenzamide treatment. Finally, future research could focus on the combination of N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-iodobenzamide with other cancer therapies to improve treatment outcomes.
Conclusion:
In conclusion, N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-iodobenzamide is a small molecule inhibitor that has shown promise in cancer treatment. Its high selectivity for Aurora A kinase makes it a promising candidate for targeted cancer therapy. Future research on N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-iodobenzamide could focus on the development of more potent and selective inhibitors, the identification of biomarkers for treatment response, and the combination of N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-iodobenzamide with other cancer therapies.

Méthodes De Synthèse

The synthesis method for N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-iodobenzamide involves several steps, starting with the reaction of 2-iodobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(2-methylphenyl)-3-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide in the presence of triethylamine to give the final product, N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-iodobenzamide.

Applications De Recherche Scientifique

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-iodobenzamide has been extensively studied for its potential in cancer treatment. It is a selective inhibitor of Aurora A kinase, a protein that is overexpressed in many types of cancer. Aurora A kinase plays a critical role in cell division and is essential for the proper functioning of mitotic spindle assembly. Inhibition of Aurora A kinase has been shown to result in mitotic spindle defects, leading to cell cycle arrest and apoptosis.

Propriétés

IUPAC Name

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClIN2O2/c1-12-14(21-25-18-11-13(22)9-10-19(18)27-21)6-4-8-17(12)24-20(26)15-5-2-3-7-16(15)23/h2-11H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZSMQGVMOQVGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC=CC=C2I)C3=NC4=C(O3)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClIN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.